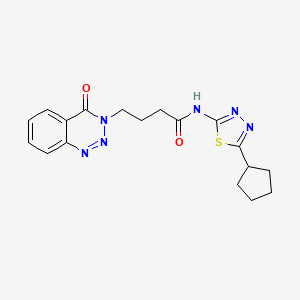![molecular formula C21H25N5O3S B11029629 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11029629.png)
4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the quinazoline family and features a fused pyrroloquinazoline ring system.
- Its chemical structure includes a 1,5-dioxo moiety, a 2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline core, and a 1,3,4-thiadiazole substituent.
- The compound’s systematic name is quite lengthy, but its structure is intriguing due to the presence of multiple functional groups.
Preparation Methods
- One notable synthetic route involves the reaction of 2-aminobenzonitriles with carbon dioxide (CO₂) in ionic liquids (ILs).
- Specifically, 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) serves as both solvent and catalyst, enabling efficient conversion of 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones .
- The reactions occur at atmospheric pressure, and the products are obtained in high yields.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include ILs (such as [Bmim]Ac), CO₂, and 2-aminobenzonitriles.
- Major products formed are quinazoline-2,4(1H,3H)-diones.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further synthetic studies and functionalization.
Biology and Medicine: Research may explore its potential as a drug scaffold or bioactive compound.
Industry: Applications could include materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an area of investigation.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, researchers may compare this compound with other quinazoline derivatives.
- Highlighting its uniqueness would involve structural features, reactivity, and potential applications.
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c1-4-7-16-23-24-20(30-16)22-19(29)21-11-10-17(27)26(21)15-9-6-5-8-14(15)18(28)25(21)12-13(2)3/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,22,24,29) |
InChI Key |
IVOMEKPLPNMSRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11029552.png)
![1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11029553.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-(4-isopropylbenzyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B11029555.png)
![N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11029560.png)

![7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11029580.png)
![1,3-Dibenzyl-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine](/img/structure/B11029584.png)
![methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11029592.png)
![1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029625.png)
![5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one](/img/structure/B11029633.png)
![N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B11029640.png)
![(1E)-1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029641.png)
![4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11029647.png)
![3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one](/img/structure/B11029656.png)
